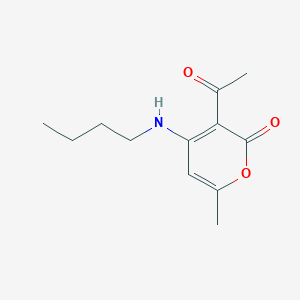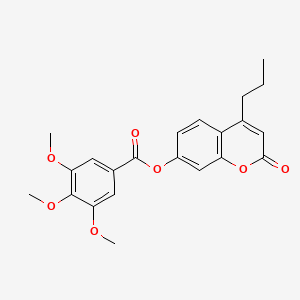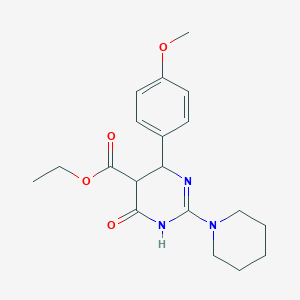
3-acetyl-4-(butylamino)-6-methyl-2H-pyran-2-one
Übersicht
Beschreibung
3-acetyl-4-(butylamino)-6-methyl-2H-pyran-2-one is a chemical compound commonly referred to as "BAP" and is used in various scientific research applications. It belongs to the class of pyranones and has gained attention due to its unique properties and potential applications.
Wirkmechanismus
BAP works by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. BAP has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
BAP has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in cells. It has also been found to induce apoptosis (cell death) in cancer cells. BAP has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
BAP has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. However, BAP has several limitations as well. It is insoluble in water, which can make it difficult to use in certain experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on BAP. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer. Further research is needed to determine the optimal dosage and delivery method for BAP in these applications. Additionally, the development of more efficient synthesis methods for BAP could make it more accessible for use in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
BAP has been extensively studied for its potential applications in various areas of scientific research. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-acetyl-4-(butylamino)-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-4-5-6-13-10-7-8(2)16-12(15)11(10)9(3)14/h7,13H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAUCIKFNUPZKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C(=O)OC(=C1)C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxy-5-methylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4736358.png)
![1-[4-(benzyloxy)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4736369.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4736376.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide](/img/structure/B4736377.png)

![N-[2-(phenylthio)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4736387.png)
![methyl 4-[(4-methoxybenzoyl)amino]-3-methylbenzoate](/img/structure/B4736391.png)
![ethyl 1-[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4736397.png)
![N-(2-{[(3-chlorophenoxy)acetyl]amino}ethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4736401.png)
![N-(4-bromo-2-ethyl-6-methylphenyl)-2-[(5-phenyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4736408.png)
![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-3-(2-furylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4736418.png)


